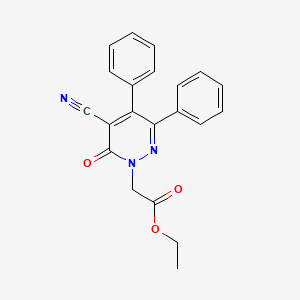![molecular formula C10H13N3O B13999158 2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine](/img/structure/B13999158.png)
2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine is a heterocyclic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine can be achieved through several methods. One efficient method involves the reaction of 2-aminobenzoxazole with dimethylamine under microwave irradiation. This catalyst-free, microwave-assisted procedure provides rapid access to the desired compound under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar microwave-assisted methods. The use of green media and transition-metal-free conditions makes the process environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have enhanced biological activities and improved pharmacological properties .
Applications De Recherche Scientifique
2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a biological probe to study enzyme functions and receptor interactions.
Medicine: This compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their functions. The compound’s effects are mediated through the activation or inhibition of these molecular targets, leading to various biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((Dimethylamino)methyl)benzo[d]oxazol-5-amine
- 2-((Dimethylamino)methyl)benzo[d]imidazo[2,1-b]thiazole
Uniqueness
2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C10H13N3O/c1-13(2)6-10-12-8-4-3-7(11)5-9(8)14-10/h3-5H,6,11H2,1-2H3 |
Clé InChI |
LNYLUWOFFPBSSZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=NC2=C(O1)C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)


![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)








